2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid
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Overview
Description
2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 2-iodobenzoyl group. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This step often involves oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-iodobenzoyl group: This can be done through an acylation reaction using 2-iodobenzoyl chloride in the presence of a base like pyridine.
Formation of the amide linkage: This step involves the reaction of the amine group with the 2-iodobenzoyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The iodine atom in the 2-iodobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The iodine atom in the 2-iodobenzoyl group can play a crucial role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-[[(2-bromobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
- (1S,2R)-2-[[(2-chlorobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
- (1S,2R)-2-[[(2-fluorobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Uniqueness
The presence of the iodine atom in 2-{[2-(2-iodobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid distinguishes it from its analogs with different halogen atoms. Iodine’s larger atomic size and higher polarizability can lead to unique chemical and biological properties, such as increased reactivity and enhanced interactions with biological targets.
Properties
Molecular Formula |
C15H17IN2O4 |
---|---|
Molecular Weight |
416.21 g/mol |
IUPAC Name |
(1S,2R)-2-[[(2-iodobenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17IN2O4/c16-12-8-4-3-7-11(12)14(20)18-17-13(19)9-5-1-2-6-10(9)15(21)22/h3-4,7-10H,1-2,5-6H2,(H,17,19)(H,18,20)(H,21,22)/t9-,10+/m1/s1 |
InChI Key |
NUZHYVZCXLMOGD-ZJUUUORDSA-N |
SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)C2=CC=CC=C2I)C(=O)O |
Origin of Product |
United States |
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